molecular formula C14H18N2O2 B2803088 tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate CAS No. 2287318-07-2

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate

Cat. No.: B2803088
CAS No.: 2287318-07-2
M. Wt: 246.31
InChI Key: ZGZMPSVKYIPZFH-UHFFFAOYSA-N
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Description

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate, also known by its chemical name, is a compound that has garnered significant interest in various scientific fields. This compound is identified by its unique chemical structure and properties, making it a subject of extensive research and application.

Preparation Methods

The preparation of tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.

Chemical Reactions Analysis

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of specialized materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved are subject to ongoing research .

Comparison with Similar Compounds

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. The comparison reveals differences in reactivity, stability, and application potential .

Biological Activity

tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate (CAS Number: 2287318-07-2) is a compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₂, with a molecular weight of 246.30 g/mol. Its structure features a tert-butyl group, a propa-1,2-dienyl moiety, and a pyridin-3-ylmethyl carbamate functional group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and receptor functions, potentially influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in inflammatory pathways.
  • Receptor Binding : The pyridine moiety may facilitate binding to specific receptors, altering cellular responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have indicated that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the activity of cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models .

3. Neuroprotective Effects

Preliminary research indicates that compounds with similar structures may provide neuroprotective effects by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests that this compound could be explored for neurodegenerative conditions .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of carbamate derivatives:

StudyFindings
In vitro anti-inflammatory study Compounds similar to this compound showed up to 54% inhibition in carrageenan-induced rat paw edema models .
Antimicrobial screening Related compounds exhibited significant activity against multidrug-resistant strains of bacteria .
Neuroprotective evaluation Some derivatives were found to inhibit β-secretase and acetylcholinesterase activities in vitro, suggesting potential for Alzheimer's treatment .

Properties

InChI

InChI=1S/C14H18N2O2/c1-5-9-16(13(17)18-14(2,3)4)11-12-7-6-8-15-10-12/h6-10H,1,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZMPSVKYIPZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=CC=C1)C=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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